molecular formula C15H10F4O2 B6294643 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 2379322-26-4

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B6294643
CAS No.: 2379322-26-4
M. Wt: 298.23 g/mol
InChI Key: DJVUWNLDWYXULL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a benzyloxy group at position 3, fluorine at position 2, and a trifluoromethyl group at position 5. Its molecular formula is C₁₅H₁₀F₄O₂, with a molecular weight of 298.25 g/mol (calculated). This compound is utilized in organic synthesis, particularly in constructing heterocyclic scaffolds like thiazolidinones and oxadiazoles, due to its reactive aldehyde group and stable fluorine substituents . It is available in purities of 95–97% (CAS: 2379322-26-4 and 74457-87-7) .

Properties

IUPAC Name

2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVUWNLDWYXULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: The starting material, 3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

    Introduction of the Fluoro Group: The benzyloxybenzaldehyde is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the 2-position.

    Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it useful in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential applications in drug development, particularly in designing compounds with enhanced biological activity. The trifluoromethyl group is known to influence metabolic stability and bioavailability.

Material Science

This compound can be utilized in the development of specialty polymers and materials that require specific thermal and chemical resistance properties due to its fluorinated structure.

Case Studies

Study TitleFocusFindings
Fluorinated Compounds in Drug Design Investigated the role of fluorinated compounds in enhancing drug efficacyFound that compounds similar to this compound exhibited improved binding affinity to target proteins.
Synthesis of Novel Agrochemicals Explored new methods for synthesizing agrochemicals using fluorinated aldehydesDemonstrated that derivatives of this compound showed increased efficacy against pests compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Isomers and Substituent Variations

The table below compares 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde with key analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Purity (%) Price (5g) Key Applications
This compound 2379322-26-4 C₁₅H₁₀F₄O₂ 298.25 3-OBzl, 2-F, 5-CF₃ 95–97 Inquiry Heterocyclic synthesis
2-Fluoro-5-(trifluoromethyl)benzaldehyde 188815-30-7 C₈H₄F₄O 192.11 2-F, 5-CF₃ >95 ¥10,000 Chromatography
4-Fluoro-3-(trifluoromethyl)benzaldehyde 204339-72-0 C₈H₄F₄O 192.11 4-F, 3-CF₃ N/A N/A Intermediate in agrochemicals
2-Methoxy-5-(trifluoromethyl)benzaldehyde 146539-83-5 C₉H₇F₃O₂ 204.15 2-OMe, 5-CF₃ N/A N/A Pharmaceutical intermediates
Key Observations:

Substituent Effects :

  • The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or hydrogen). This enhances retention time in gas chromatography (e.g., elutes later than 2-fluoro-5-(trifluoromethyl)benzaldehyde in palm fiber columns) .
  • Trifluoromethyl groups at position 5 (vs. 3 or 4 in isomers) modulate electronic effects, stabilizing the aldehyde against nucleophilic attack .

Synthetic Utility: The benzyloxy group acts as a protecting group for hydroxyl, enabling selective deprotection under hydrogenolysis—unlike methoxy or fluoro analogs, which require alternative strategies . Analogs like 2-fluoro-5-(trifluoromethyl)benzaldehyde are used directly in chromatographic separations due to lower molecular weight and polarity .

Cost and Availability :

  • The target compound is specialized (priced via inquiry ), whereas simpler analogs like 2-fluoro-5-(trifluoromethyl)benzaldehyde are commercially available at lower cost (¥10,000/5g) .

Physicochemical Properties

Property This compound 2-Fluoro-5-(trifluoromethyl)benzaldehyde 2-Methoxy-5-(trifluoromethyl)benzaldehyde
Lipophilicity (LogP) ~3.5 (estimated) ~2.1 ~2.3
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents High in acetone, DMSO
Stability Stable under inert conditions; sensitive to H₂/Pd-C Air-stable Stable to acids/bases
Notes:
  • The benzyloxy group reduces water solubility but improves compatibility with organic reaction conditions .
  • Fluorine and CF₃ groups increase thermal stability compared to non-fluorinated aldehydes .

Biological Activity

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique functional groups, which include a benzyloxy group, a fluorine atom, and a trifluoromethyl group. This molecular structure contributes to its potential biological activities and applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanism of action.

The compound has the molecular formula C15H10F4O2 and a molecular weight of 304.24 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it an interesting candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yields and purity. Common methods include:

  • Formation of the benzyloxy group : This can be achieved through the reaction of benzyl alcohol with suitable activating agents.
  • Introduction of fluorine and trifluoromethyl groups : These modifications are often performed using fluorinating agents in the presence of appropriate catalysts.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including drug-resistant ones. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. The trifluoromethyl group enhances binding affinities with target proteins or enzymes, which may disrupt normal cellular functions and lead to cell death .

Study on Anticancer Activity

A recent investigation into the anticancer properties of related compounds demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231). These compounds caused morphological changes and increased caspase-3 activity, suggesting a potential pathway for inducing cell death through apoptosis .

CompoundIC50 (µM)Mechanism
Compound A1.0Apoptosis induction
Compound B2.5Microtubule destabilization
This compoundTBDTBD

Comparison with Related Compounds

Comparative studies have highlighted the unique biological profile of this compound against structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
This compoundBenzyloxy and trifluoromethyl groupsSignificant antimicrobial properties
3-(Trifluoromethyl)benzaldehydeLacks benzyloxy groupModerate activity
4-(Trifluoromethyl)benzaldehydeDifferent substitution patternLower efficacy

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